molecular formula C20H21N3O2S B10869249 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B10869249
M. Wt: 367.5 g/mol
InChI Key: XTVAICXCUDLAKZ-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the reaction of 2-mercapto-3-ethylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties . Additionally, the compound’s ability to interact with microbial cell membranes contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the ethylphenylacetamide group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H21N3O2S/c1-3-14-9-11-15(12-10-14)21-18(24)13-26-20-22-17-8-6-5-7-16(17)19(25)23(20)4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)

InChI Key

XTVAICXCUDLAKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC

Origin of Product

United States

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